molecular formula C10H10O3 B130907 Ethyl Benzoylformate-d5 CAS No. 1025892-26-5

Ethyl Benzoylformate-d5

Cat. No.: B130907
CAS No.: 1025892-26-5
M. Wt: 183.21 g/mol
InChI Key: QKLCQKPAECHXCQ-DKFMXDSJSA-N
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Description

Ethyl Benzoylformate-d5, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Hydrogenation and Catalysis

Heterogeneous Asymmetric Reactions : The enantioselective hydrogenation of ethyl benzoylformate to (R)-ethyl mandelate over dihydrocinchonidine-modified Pt/Al2O3 catalyst in acetic acid was examined, revealing high enantioselectivity under optimized conditions. This study underscores the potential of ethyl benzoylformate in asymmetric synthesis, a key process in producing chiral molecules (Sutyinszki et al., 2002).

Electrocatalytic Asymmetric Reduction : Utilizing Ag–Cu bimetallic nanoparticles as cathode materials, the asymmetric electroreduction of ethyl benzoylformate was conducted to produce optically active ethyl mandelate. This research highlights the role of ethyl benzoylformate in exploring novel catalytic methods for asymmetric synthesis (Wang et al., 2020).

Reaction Mechanisms and Kinetic Studies

Kinetics and Catalyst Deactivation : Investigating the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3, this study delved into the impact of various factors on reaction kinetics and catalyst deactivation, offering critical insights into optimizing reaction conditions for better yields and enantioselectivity (Martín et al., 2014).

Structural and Kinetic Analysis of Catalysis : Through the examination of benzoylformate decarboxylase, a study provided a deeper understanding of the enzyme's interaction with substrates like ethyl benzoylformate, shedding light on the catalytic mechanisms at play and offering avenues for enzyme engineering (Polovnikova et al., 2003).

Applications in Biocatalysis and Environmental Studies

Biosynthesis of Benzoylformic Acid : A study demonstrated the hydrolysis of benzoyl cyanide to benzoylformic acid by a newly isolated Rhodococcus sp., indicating the potential of ethyl benzoylformate derivatives in biocatalytic processes and organic synthesis (He et al., 2012).

Oxidative Decarboxylation for Ethyl Vanillin Synthesis : Highlighting a novel biotransformation method, this research showcases the conversion of a mandelic acid derivative into ethyl vanillin, demonstrating the utility of benzoylformate derivatives in producing valuable flavor compounds (Pan et al., 2013).

Safety and Hazards

The safety data sheet for Ethyl Benzoylformate-d5 advises avoiding contact with skin and eyes and not to breathe mist/vapors/spray . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water .

Properties

IUPAC Name

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCQKPAECHXCQ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440693
Record name Ethyl Benzoylformate-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025892-26-5
Record name Ethyl Benzoylformate-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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